2,2-Dimethylbutan-1-ol

Description

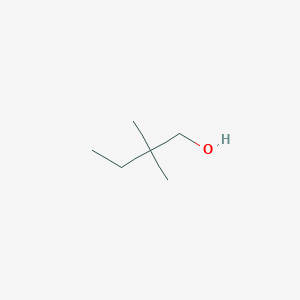

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMVWAKMXZNZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152139 | |

| Record name | 2,2-Dimethylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,2-Dimethyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.78 [mmHg] | |

| Record name | 2,2-Dimethyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1185-33-7 | |

| Record name | 2,2-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylbutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63ZRN924Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Contemporary Organic Synthesis and Interdisciplinary Research

2,2-Dimethylbutan-1-ol serves as a valuable building block in modern organic synthesis due to its unique structural characteristics. a2bchem.com Its sterically hindered primary alcohol group allows for selective transformations and the introduction of a neopentyl-like moiety into more complex molecules. This feature is particularly useful in the synthesis of specialty chemicals and pharmaceutical intermediates. ontosight.ai

In organic synthesis, this compound can undergo a variety of reactions, including oxidation, esterification, and dehydration. a2bchem.com Oxidation can yield 2,2-dimethylbutanal (B1614802) or 2,2-dimethylbutanoic acid, depending on the reaction conditions and oxidizing agents used. Esterification with carboxylic acids produces esters that have applications in the fragrance industry. a2bchem.com Acid-catalyzed dehydration of this compound leads to the formation of alkenes, generally following Zaitsev's rule to produce the more substituted alkene.

The compound is also utilized as a solvent in certain chemical processes. molbase.comlookchem.com Furthermore, research has explored its use as a precursor for creating "safety-catch" protecting groups for sulfonic acids, which are important in the controlled synthesis of compounds like taurine (B1682933) derivatives.

Interdisciplinary research has also taken an interest in this compound. For instance, studies using adiabatic calorimetry and dielectric spectroscopy have investigated its complex solid-state polymorphism, revealing the existence of multiple orientationally disordered crystalline phases. This type of research is fundamental to understanding the physical behavior of condensed matter.

Common Synthesis Methods for this compound

| Synthesis Method | Reactants | Key Advantages |

| Grignard Reaction | tert-Amylmagnesium halide and formaldehyde (B43269) (or ethyl formate) | High purity, scalable |

| Hydroboration-Oxidation | 2,2-Dimethyl-1-butene | High selectivity for the anti-Markovnikov product |

| Catalytic Hydrogenation | 2,2-Dimethylbutanal | Suitable for industrial scale, high yield |

This table contains data sourced from multiple references. wikipedia.org

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,2 Dimethylbutan 1 Ol

Grignard Reaction-Mediated Synthesis

The Grignard reaction stands as a cornerstone for the formation of carbon-carbon bonds and is a prevalent method for synthesizing 2,2-dimethylbutan-1-ol. This process involves the reaction of an organomagnesium halide, the Grignard reagent, with an appropriate electrophile.

Optimized Reaction Parameters and Substrate Selection for Enhanced Yield

The synthesis of this compound via a Grignard reaction typically involves the reaction of a tertiary alkyl halide with magnesium metal to generate the Grignard reagent, which is subsequently quenched with formaldehyde (B43269). For instance, t-butylmagnesium chloride, prepared from t-butyl chloride and magnesium, is reacted with formaldehyde. The selection of substrates and reaction conditions is paramount for maximizing the yield and purity of the final product.

Key parameters that are optimized include:

Solvent: Ethereal solvents such as diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF) are crucial for stabilizing the Grignard reagent. adichemistry.comwikipedia.org THF is often preferred for preparing alkenyl and phenyl Grignard reagents. adichemistry.com

Temperature: The initiation of the Grignard reagent formation is often carried out at a moderate temperature, for example, 50–60°C, followed by cooling for the subsequent reaction with the electrophile.

Reagent Purity: The magnesium metal used should be activated to remove the passivating oxide layer, which can be achieved by adding a small amount of iodine or using Rieke magnesium. adichemistry.com

Anhydrous Conditions: Grignard reagents are highly reactive towards protic compounds; therefore, the reaction must be conducted under strictly anhydrous conditions to prevent quenching of the reagent. adichemistry.comwikipedia.org

A typical reaction might involve the slow addition of an alkyl halide to a suspension of magnesium turnings in an ether solvent. Once the Grignard reagent is formed, it is reacted with a suitable carbonyl compound, in this case, formaldehyde, to yield the desired primary alcohol after acidic workup. ncert.nic.in The reaction of a Grignard reagent with formaldehyde yields a primary alcohol, while other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols. ncert.nic.invaia.com

Table 1: Optimized Parameters for Grignard Synthesis of this compound

| Parameter | Optimized Condition | Rationale |

| Grignard Reagent | t-butylmagnesium chloride | Provides the necessary t-butyl group for the final product structure. |

| Electrophile | Formaldehyde | Reacts with the Grignard reagent to form a primary alcohol. ncert.nic.in |

| Solvent | Tetrahydrofuran (THF) | Stabilizes the Grignard reagent through coordination. adichemistry.comwikipedia.org |

| Temperature | Initiation: 50-60°C; Reaction: Cooled | Controls the rate of reaction and minimizes side products. |

| Atmosphere | Anhydrous, inert (e.g., Nitrogen) | Prevents reaction of the Grignard reagent with water or oxygen. adichemistry.comwikipedia.org |

Mechanistic Elucidation of Grignard Reagent Formation and Subsequent Quenching

The formation of a Grignard reagent (R-Mg-X) involves the insertion of a magnesium atom between the carbon-halogen bond of an organic halide. adichemistry.com While the exact mechanism is complex and not fully conclusive, it is understood to involve single-electron transfer (SET) steps on the surface of the magnesium metal. adichemistry.com The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom being nucleophilic. wikipedia.orgpressbooks.pub

The reaction with a carbonyl compound, such as formaldehyde, proceeds via nucleophilic addition. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. ncert.nic.inpressbooks.pub Subsequent hydrolysis or acidic workup of this magnesium alkoxide salt protonates the oxygen, yielding the final alcohol product. ncert.nic.inpressbooks.pub

The Schlenk equilibrium describes the composition of Grignard reagent solutions, where an equilibrium exists between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R2Mg) and magnesium halide (MgX2). adichemistry.comwikipedia.org This equilibrium can be influenced by the solvent, with solvents like dioxane driving the equilibrium towards the dialkylmagnesium species. wikipedia.org

Catalytic Hydrogenation Pathways from Precursors

Catalytic hydrogenation presents an industrially viable and atom-economical route for the synthesis of this compound from its corresponding aldehyde precursor, 2,2-dimethylbutanal (B1614802).

Investigation of Heterogeneous Catalysis for Selective Reduction

The selective reduction of the carbonyl group in 2,2-dimethylbutanal to a primary alcohol can be efficiently achieved using heterogeneous catalysts. Commonly employed catalysts include noble metals like palladium on carbon (Pd/C) or Raney nickel. These solid catalysts are favored in industrial settings due to their ease of separation from the reaction mixture and potential for reuse.

The reaction involves the use of molecular hydrogen (H2) under pressure. The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired alcohol. For instance, using a 5% Pd/C catalyst in a solvent like ethanol (B145695) can lead to high yields (92-95%) and purity (98%) of this compound. The mechanism of heterogeneous catalysis involves the adsorption of both the aldehyde and hydrogen onto the catalyst surface, facilitating the transfer of hydrogen atoms to the carbonyl group. smolecule.com

Table 2: Comparison of Heterogeneous Catalysts for 2,2-Dimethylbutanal Reduction

| Catalyst | Typical Conditions | Yield (%) | Purity (%) | Key Advantages |

| 5% Pd/C | 1-3 atm H2, Ethanol/Methanol | 92-95 | 98 | High yield and purity, scalable. |

| Raney Nickel | 1-3 atm H2 | High | Good | Cost-effective, robust. |

| Pt/SiO2 | 10 bar H2, 90°C | >90 | High | High selectivity in continuous flow. mdpi.comresearchgate.net |

Process Intensification and Continuous Flow Reactor Applications

Process intensification aims to develop smaller, more efficient, and safer chemical processes. frontiersin.org Continuous flow reactors offer significant advantages over traditional batch reactors for catalytic hydrogenations, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput. frontiersin.orgscispace.comstolichem.com

In the context of producing this compound, a continuous flow process would involve pumping a solution of 2,2-dimethylbutanal and hydrogen through a heated tube or channel coated with a heterogeneous catalyst. mdpi.comscispace.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized conversion and selectivity. scispace.comstolichem.com For example, studies on similar aldehyde hydrogenations have shown that increasing the reaction temperature in a continuous flow reactor can significantly increase the reaction rate without compromising selectivity. mdpi.comresearchgate.net The catalyst can often be regenerated and reused for multiple cycles, further enhancing the process's economic viability. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions

The synthesis of this compound can also be approached through nucleophilic substitution reactions, where a suitable nucleophile replaces a leaving group on a neopentyl-type substrate. However, due to the steric hindrance of the neopentyl group, SN2 reactions are generally very slow. masterorganicchemistry.com

A plausible, though less common, route would be the reaction of a neopentyl halide, such as 1-bromo-2,2-dimethylbutane, with a hydroxide (B78521) source. The reaction of a halogenoalkane with aqueous alkali, like sodium hydroxide, is a standard method for producing alcohols via nucleophilic substitution. savemyexams.com The hydroxide ion (OH-) acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it. savemyexams.com

Dehydration Reactions and Carbocation Rearrangements

The acid-catalyzed dehydration of this compound to form alkenes proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form an alkyloxonium ion. libretexts.orgyoutube.com This converts the poor -OH leaving group into a much better leaving group, water. youtube.comyoutube.com

The subsequent step involves the departure of the water molecule to form a primary carbocation. libretexts.org Due to the inherent instability of primary carbocations, this is the rate-determining step. youtube.com To achieve a more stable electronic state, the primary carbocation rapidly undergoes a rearrangement. In the case of the 2,2-dimethylbutyl cation, a 1,2-hydride shift or, more likely, a 1,2-methyl shift occurs to form a more stable tertiary carbocation. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond and regenerating the acid catalyst. adichemistry.com

Following the carbocation rearrangement, the elimination of a proton can lead to the formation of different isomeric alkenes. The distribution of these products is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgadichemistry.comlibretexts.org

In the dehydration of this compound, after the initial formation of the unstable primary carbocation and subsequent rearrangement to a tertiary carbocation, there are multiple adjacent protons that can be removed. The removal of a proton from the more substituted adjacent carbon atom results in the formation of the tetrasubstituted alkene, 2,3-dimethyl-2-butene, which is predicted by Zaitsev's rule to be the major product. vaia.com The removal of a proton from a less substituted carbon would lead to the formation of a less stable, disubstituted alkene, 2,3-dimethyl-1-butene, as a minor product. The significant stability difference between the tetrasubstituted and disubstituted alkenes strongly favors the formation of the Zaitsev product.

| Catalyst/Conditions | Major Product(s) | Minor Product(s) | Governing Principle |

| H₂SO₄, Heat | 2,3-dimethyl-2-butene | 2,3-dimethyl-1-butene | Zaitsev's Rule libretexts.orgadichemistry.com |

| H₃PO₄, Heat | 2,3-dimethyl-2-butene | 2,3-dimethyl-1-butene | Zaitsev's Rule |

Oxidation and Reduction Processes

As a primary alcohol, this compound can be oxidized. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic conditions, will oxidize the alcohol completely to the corresponding carboxylic acid, 2,2-dimethylbutanoic acid. Milder oxidizing agents, like pyridinium (B92312) chlorochromate (PCC), are typically used to oxidize primary alcohols to aldehydes. In the case of this compound, oxidation with a controlled reagent like chromium trioxide (CrO₃) in an acidic acetone (B3395972) solution (Jones oxidation) can yield the intermediate aldehyde, 2,2-dimethylbutanal. However, it is important to note that some sources suggest that PCC is not reactive towards this compound.

The reduction of this compound itself is not a typical reaction as the alcohol functional group is already in a reduced state. However, the corresponding aldehyde, 2,2-dimethylbutanal, can be reduced to form this compound. smolecule.com This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com Catalytic hydrogenation, using a catalyst like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure, is also an effective method for this transformation.

| Process | Starting Material | Reagent(s) | Product(s) |

| Oxidation | This compound | KMnO₄ (acidic) | 2,2-Dimethylbutanoic acid |

| Oxidation | This compound | CrO₃, H₂SO₄, acetone | 2,2-Dimethylbutanal (intermediate) |

| Reduction | 2,2-Dimethylbutanal | NaBH₄ or LiAlH₄ | This compound smolecule.com |

| Reduction | 2,2-Dimethylbutanal | H₂, Raney Ni or Pd/C | This compound |

Controlled Oxidation to Carbonyl Compounds and Carboxylic Acids

The primary alcohol this compound can undergo controlled oxidation to yield either the corresponding aldehyde (a carbonyl compound) or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The significant steric hindrance provided by the gem-dimethyl group adjacent to the hydroxymethyl group influences the reactivity but does not prevent these fundamental transformations.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) in an acidic medium, facilitate the complete oxidation of the primary alcohol. This reaction proceeds through the intermediate aldehyde, 2,2-dimethylbutanal, which is rapidly further oxidized under these potent conditions to the stable 2,2-dimethylbutanoic acid.

Conversely, the use of milder or more controlled oxidizing systems allows for the isolation of the intermediate aldehyde. Reagents like chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone (Jones reagent) can be used for this purpose. Careful control of the reaction parameters, such as temperature and addition rate, is crucial to prevent over-oxidation to the carboxylic acid. The aldehyde is formed as an intermediate which can be isolated if the reaction is halted at the appropriate stage.

Table 1: Controlled Oxidation Reactions of this compound

| Reagent/Conditions | Major Product(s) | Product Type | Notes |

| KMnO₄ (acidic) | 2,2-Dimethylbutanoic acid | Carboxylic Acid | Results in complete oxidation. |

| CrO₃, H₂SO₄, acetone | 2,2-Dimethylbutanal | Carbonyl Compound (Aldehyde) | Controlled oxidation can halt at the aldehyde stage. |

Reductive Transformations

While this compound is itself often synthesized via reduction, its own functional group can undergo reductive transformations. The direct reduction of an alcohol's hydroxyl group to a hydrogen atom (deoxygenation) is a challenging transformation that typically requires harsh conditions. A more common and mechanistically reliable approach involves a two-step sequence: conversion of the hydroxyl group into a better leaving group, followed by reduction.

A widely employed strategy for the deoxygenation of primary alcohols is its conversion to a tosylate ester, followed by reduction with a powerful hydride-based reducing agent like lithium aluminum hydride (LiAlH₄). quizlet.com

In the first step, this compound is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction converts the poor leaving group (hydroxide, -OH) into a very good leaving group (tosylate, -OTs), yielding 2,2-dimethylbutyl tosylate. quizlet.comstackexchange.com

In the second step, the resulting tosylate is treated with a strong nucleophilic reducing agent, typically LiAlH₄, in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, displacing the tosylate group in an SN2 reaction to form the corresponding alkane, 2,2-dimethylbutane (B166423). quizlet.com This two-step sequence provides an effective and high-yielding method for the complete reductive transformation of this compound.

Table 2: Representative Reductive Transformation of this compound

| Step | Reagents | Intermediate/Product | Transformation Type | Notes |

| 1 | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2,2-Dimethylbutyl tosylate | Functional Group Conversion | Converts the alcohol into a good leaving group. quizlet.comstackexchange.com |

| 2 | Lithium Aluminum Hydride (LiAlH₄), Ether | 2,2-Dimethylbutane | Reduction (Deoxygenation) | The tosylate is displaced by a hydride ion. quizlet.com |

Advanced Spectroscopic Characterization and Computational Studies

Solid-State Polymorphism and Phase Transitions

The solid-state behavior of 2,2-Dimethylbutan-1-ol, also known as neohexanol, is characterized by a complex polymorphism. bibliotekanauki.pl Due to the globular shape of its molecules, it readily forms orientationally disordered crystalline (ODIC) phases, also referred to as plastic crystals. bibliotekanauki.placs.org Studies utilizing adiabatic calorimetry and dielectric spectroscopy have been instrumental in elucidating its intricate phase behavior. bibliotekanauki.plicm.edu.pl

Adiabatic calorimetry and dielectric spectroscopy studies have revealed that this compound exhibits a monotropic phase system. bibliotekanauki.plicm.edu.pl This system includes an isotropic liquid, an ordered crystalline phase, and notably, three distinct orientationally disordered crystalline (ODIC) phases. bibliotekanauki.plicm.edu.pl In these ODIC phases, molecules lack long-range orientational order while maintaining their long-range positional order on a crystal lattice. bibliotekanauki.pl

Upon cooling from the isotropic liquid state, the sample can enter different phases depending on the cooling rate. Slow cooling leads to the formation of an ordered crystal phase, labeled C3. bibliotekanauki.pl In contrast, rapid cooling can produce a glassy state of a rotator or ODIC phase, specifically the C2 phase. bibliotekanauki.pl Inelastic incoherent neutron scattering (IINS) experiments have confirmed the existence of these phases by observing the spectra of the glass of the plastic crystalline phase C2 and the ordered crystal phase C3 at low temperatures. bibliotekanauki.pl The phase polymorphism also includes another ODIC phase, C1, which is observed alongside C2 during thermal transitions. bibliotekanauki.pl

Table 1: Polymorphic Phases of this compound

| Phase Label | Phase Type | Method of Observation |

|---|---|---|

| IL | Isotropic Liquid | Adiabatic Calorimetry, Dielectric Spectroscopy |

| C1 | Orientationally Disordered Crystalline (ODIC) | Adiabatic Calorimetry, Dielectric Spectroscopy |

| C2 | Orientationally Disordered Crystalline (ODIC) | Adiabatic Calorimetry, Dielectric Spectroscopy, IINS |

| C3 | Ordered Crystal | Adiabatic Calorimetry, Dielectric Spectroscopy, IINS |

| Glass of C2 | Amorphous Solid (Glassy Crystal) | Adiabatic Calorimetry, IINS |

This table summarizes the identified phases of this compound as reported in the literature. bibliotekanauki.plbibliotekanauki.plicm.edu.pl

A significant finding in the study of this compound is the detection of two sequential glass transition anomalies in its heat capacity (Cp(T)) measurements. bibliotekanauki.plicm.edu.pl These anomalies were observed during the heating of a supercooled ODIC phase, which was formed by rapid cooling of the sample. bibliotekanauki.pl Specifically, two distinct glass transition events were recorded at approximately 85 K and 105 K.

Adiabatic calorimetry measurements provided detailed insights into these transitions. When the sample was cooled rapidly, it formed a glass of the ODIC phase C2. bibliotekanauki.pl Upon heating, this glassy crystal was observed to soften at 123 K. bibliotekanauki.pl The heat capacity curve, Cp(T), shows a pronounced dependence on the thermal history of the sample in the temperature range between 100 K and 180 K. bibliotekanauki.pl For a sample cooled quickly, after the initial glass transition, several spontaneous transformations into metastable phases occur before it stabilizes into the ordered C3 phase at around 180 K. bibliotekanauki.pl In contrast, a slowly cooled sample that forms the C3 phase shows no such transitions upon heating until it reaches the higher temperature phase transitions. bibliotekanauki.pl

Table 2: Thermal Events for this compound

| Thermal Event | Temperature (K) | Observation Method | Notes |

|---|---|---|---|

| Glass Transition 1 | 85 | Adiabatic Calorimetry | Observed on heating supercooled ODIC phase. |

| Glass Transition 2 | 105 | Adiabatic Calorimetry | Observed on heating supercooled ODIC phase. |

| Softening of Glass C2 | 123 | Adiabatic Calorimetry | Observed on heating after fast cooling. bibliotekanauki.pl |

| Spontaneous Crystallization | 180 | DSC | Transformation to ordered phase C3. bibliotekanauki.pl |

| Melting Point | ~251 | DSC | Transition from solid to isotropic liquid. bibliotekanauki.pl |

This table presents key transition temperatures for this compound identified through calorimetric studies.

Molecular Dynamics and Conformational Analysis

Inelastic Incoherent Neutron Scattering (IINS) is a powerful technique for studying the vibrational dynamics of hydrogen-containing materials like this compound. bibliotekanauki.plresearchgate.net This method is particularly sensitive to the motions of protons, making it ideal for observing the dynamics of methyl groups. bibliotekanauki.pl IINS studies on this compound have been conducted over a wide temperature range (20 K to 300 K) to investigate its polymorphism and vibrational dynamics. bibliotekanauki.pl

Experimental IINS spectra have been recorded for both the ordered crystalline phase (C3), obtained through slow cooling, and the glass of the plastic crystalline phase (C2), obtained via fast cooling, at a temperature of 20 K. bibliotekanauki.pl The resulting phonon density of states, G(ν), provides a detailed fingerprint of the vibrational modes. researchgate.net These experimental spectra have been compared with results from quantum chemical calculations, specifically Density Functional Theory (DFT), to assign the observed inter- and intramolecular vibrational modes. bibliotekanauki.plresearchgate.net The analysis helps in identifying the dynamics of different molecular groups, with the out-of-plane torsion of methyl groups showing strong signals in IINS spectra. bibliotekanauki.pl

Infrared (IR) absorption spectroscopy is a key method for probing the structure and interactions within this compound, particularly concerning hydrogen bonding. bibliotekanauki.plresearchgate.net Studies have shown that due to its primary hydroxyl (-OH) group, this compound molecules associate to form linear oligomers, such as dimers and trimers, through intermolecular hydrogen bonds. bibliotekanauki.pl This association is evident in the IR spectrum as a broad O-H stretching band located at approximately 3350 cm⁻¹.

The vibrational spectra obtained from IR spectroscopy have been analyzed in conjunction with DFT calculations to understand both inter- and intramolecular interactions. bibliotekanauki.plresearchgate.net These computational models, which assume isolated molecules as well as dimer, trimer, and tetramer clusters, allow for the assignment of vibrational modes. bibliotekanauki.plresearchgate.net For instance, the calculations reveal a red shift in the stretching vibrations and a blue shift in the deformational C-O-H modes upon the formation of hydrogen-bonded clusters, which is consistent with experimental observations. bibliotekanauki.pl This combined experimental and computational approach provides a detailed picture of the hydrogen-bonding networks and conformational landscape (e.g., trans and gauche conformers) of the molecule. researchgate.net

Fast Field Cycling (FFC) ¹H Nuclear Magnetic Resonance (NMR) relaxometry is a specialized technique used to investigate molecular dynamics over a wide range of frequencies. acs.org For this compound, this method has been applied to study its dynamics in both the liquid and the plastic crystalline (ODIC) phases. acs.orgunipi.it By measuring the longitudinal relaxation rate (R₁) as a function of the ¹H Larmor frequency, known as Nuclear Magnetic Relaxation Dispersion (NMRD) curves, quantitative information about molecular motions can be extracted. acs.orgunipi.it

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym | Molecular Formula |

|---|---|---|

| This compound | Neohexanol | C₆H₁₄O |

| 2,3-Dimethylbutan-2-ol | C₆H₁₄O | |

| 3,3-Dimethylbutan-1-ol | C₆H₁₄O |

Quantum Chemical Calculations: Density Functional Theory (DFT) and Semi-Empirical Methods (PM3)

The intricate molecular dynamics and structural properties of this compound have been extensively investigated using quantum chemical calculations. bibliotekanauki.plresearchgate.net These computational approaches, particularly Density Functional Theory (DFT) and the semi-empirical PM3 method, serve as powerful tools to complement and interpret experimental data from techniques like infrared (IR) absorption and inelastic incoherent neutron scattering (IINS). bibliotekanauki.plresearchgate.netresearchgate.net By modeling the molecule in isolation and as part of larger clusters, these methods provide fundamental insights into its conformational preferences and vibrational behavior. bibliotekanauki.plresearchgate.net

DFT calculations, specifically using the B3LYP functional with a 6-311G** basis set, have been employed to model the vibrational spectra of this compound monomers and hydrogen-bonded molecular clusters. bibliotekanauki.plresearchgate.net The semi-empirical PM3 method, being less computationally intensive, is particularly useful for exploring the conformational energy landscape, such as the rotation of the CH2OH subunit. bibliotekanauki.pl The synergy between these computational methods and experimental spectroscopy allows for a detailed assignment of both inter- and intramolecular vibrational modes. bibliotekanauki.plresearchgate.net

Conformational Energy Landscape Exploration (e.g., Trans and Gauche Isomers)

The conformational flexibility of this compound is a key determinant of its physical properties. The molecule's nearly globular shape, a result of its branched structure, influences its tendency to form orientationally disordered plastic crystal (ODIC) phases. bibliotekanauki.pl The primary source of conformational isomerism arises from the rotation of the hydroxymethyl group (–CH2OH) around the C1–C2 bond.

Quantum chemical calculations using the PM3 method have been performed to map the potential energy as a function of this rotation. bibliotekanauki.pl This exploration reveals three distinct rotational conformations, or rotamers: trans, gauche(+) G(+), and gauche(-) G(-). bibliotekanauki.pl These conformers represent local minima on the potential energy surface. The geometry of the lowest energy conformers for related isomers has been visualized in computational studies. bibliotekanauki.pl

Table 1: Calculated Rotational Conformations of this compound This table summarizes the three rotational conformations of this compound as determined by PM3 calculations.

| Conformer | Description |

| Trans | Represents a stable, low-energy conformation. bibliotekanauki.pl |

| Gauche (+) | Represents a higher-energy, less stable conformation. bibliotekanauki.pl |

| Gauche (-) | Represents a higher-energy, less stable conformation. bibliotekanauki.pl |

Vibrational Spectra Assignment and Molecular Cluster Modeling (e.g., Dimer, Trimer, Tetramer)

The interpretation of experimental vibrational spectra for this compound is greatly enhanced by computational modeling. bibliotekanauki.plresearchgate.net For an isolated molecule (monomer), DFT calculations can predict the frequencies and intensities of its 57 normal vibrational modes. bibliotekanauki.pl These calculations allow for the assignment of specific bands in the experimental spectra to particular molecular motions, such as C-C torsions, C-O-H deformations, and C-H stretches. bibliotekanauki.pl

However, in the condensed phase, this compound molecules are interconnected by hydrogen bonds, forming supramolecular structures. bibliotekanauki.pl The primary -OH group facilitates the formation of linear oligomers like dimers and trimers. To account for these interactions, DFT modeling is extended to molecular clusters, including dimers, trimers, and tetramers. bibliotekanauki.plresearchgate.net This cluster modeling is crucial for accurately assigning the inter- and intramolecular vibrational modes observed in IINS and IR spectra, as hydrogen bonding significantly affects vibrational frequencies, particularly the O-H stretching and C-O-H deformation modes. bibliotekanauki.pl For instance, the formation of hydrogen bonds leads to a noticeable red shift (a shift to lower frequency) in the stretching vibrations. bibliotekanauki.pl

The table below presents a comparison of vibrational frequencies obtained from experimental methods (IINS and MIR) with those calculated using DFT (B3LYP/6-311G**) and semi-empirical (PM3) methods for the isolated this compound molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Monomer This table shows the assignment of vibrational modes based on experimental data from Inelastic Incoherent Neutron Scattering (Gexp(ν)) and Mid-Infrared (MIR) spectroscopy, and theoretical calculations from Density Functional Theory (DFT) and PM3 methods. Data sourced from a 2012 study in Acta Physica Polonica A. bibliotekanauki.pl

| Experimental Gexp(ν) (at 20 K) | Experimental MIR (at ~290 K) | Calculated DFT | Calculated PM3 | Assignment (Selected Modes) |

| 85 ± 1 | - | 85.0 | 93.5 | Torsional out-of-plane χ[C-C] |

| 267 ± 2 | - | 273.7 | 250.5 | Torsional out-of-plane χ[C-O] |

| 793 ± 9 | 782.1 | 787.7 | 836.3 | Stretching ν[C2-Cm] |

| 929 ± 10 | 938.4 | 953.0 | 941.2 | Deformational in-plane δ[C-Cm-Hm] |

| 951.5 ± 10 | 956.7 | 954.5 | - | Deformational in-plane δ[C-Cm-Hm] |

| 1010 ± 10 | 1008.8 | 1054.5 | 1020.0 | Deformational in-plane δ[C-Cm-Hm] |

| - | 2873.7 | 3026.6 | 2936.1 | Symmetric/Asymmetric stretching ν[Cm-Hm] |

| - | 2964.1 | 3115.4 | 3057.6 | Symmetric/Asymmetric stretching ν[Cm-Hm] |

Dielectric Spectroscopy for Relaxation Processes and Thermodynamic Properties

Dielectric spectroscopy is a vital technique for probing the rich solid-state polymorphism and complex relaxational dynamics of this compound. researchgate.netbibliotekanauki.pl This method measures the dielectric permittivity and loss of a material as a function of frequency, providing insights into the rotational dynamics of molecular dipoles and charge transport phenomena. researchgate.netbibliotekanauki.pl Studies on this compound have revealed multiple relaxation processes corresponding to different molecular motions in its various liquid and solid phases. researchgate.netbibliotekanauki.pl

The compound exhibits a complex phase behavior, including an isotropic liquid, an ordered crystal phase (C3), and at least two orientationally disordered crystalline (plastic) phases (C1 and C2). bibliotekanauki.plbibliotekanauki.pl Dielectric studies have identified several distinct relaxation processes, often labeled with numbers or Greek letters (α, β), each associated with the dynamics within a specific phase. bibliotekanauki.pl For instance, upon heating a rapidly cooled sample, a fast relaxation process (labeled '1') and a slower process ('2') are observed in the glassy crystal phase. researchgate.netbibliotekanauki.pl As the temperature increases, further relaxation processes ('3', '4', and '5') appear, corresponding to dynamics in the metastable crystalline phases (C2, C1) and the isotropic liquid phase. bibliotekanauki.pl

The dielectric loss curves are often analyzed using empirical functions, such as the Havriliak-Negami equation, to parameterize the relaxation processes and determine their characteristic relaxation times (τ). bibliotekanauki.plrsc.org The deviation from a single Debye relaxation, while significant, is noted to be less pronounced than for many cyclic alcohols. rsc.orgrsc.org The temperature and pressure dependence of the relaxation times allows for the calculation of thermodynamic parameters like activation enthalpies and activation volumes, which provide further understanding of the energy barriers associated with the molecular motions. rsc.org

Table 3: Summary of Dielectric Relaxation Processes in this compound This table outlines the various relaxation processes identified in this compound through dielectric spectroscopy experiments, as observed during heating after different cooling protocols. Data sourced from studies published in Acta Physica Polonica A. bibliotekanauki.pl

| Process Label | Observed Phase(s) | Temperature Range (K) | General Characteristics |

| Process 1 & 2 | Glass of C2 rotatory phase | 153 - 173 | Observed on heating after fast cooling; process 1 is faster than process 2. researchgate.netbibliotekanauki.pl |

| Process 3 | Metastable Phase C2 | 188 - 208 | Appears at higher temperatures as the sample is heated. bibliotekanauki.pl |

| Process 4 | Crystal Phase C1 | 211 - 243 | Corresponds to molecular dynamics within the C1 plastic phase. bibliotekanauki.pl |

| Process 5 | Isotropic Liquid (IL) | 238 - 263 | Accompanies the melting of the rotational phase and continues into the liquid state. bibliotekanauki.pl |

Biological Interactions and Mechanistic Toxicology

Neuropharmacological Implications

The neuropharmacological effects of 2,2-Dimethylbutan-1-ol and its isomers are of interest in medicinal chemistry. The hydroxyl group allows for hydrogen bonding, enabling interaction with various biological molecules like receptors and enzymes, which can influence their activity.

Modulation of Adenosine (B11128) A1 Receptor Activity

The adenosine A1 receptor (A1R) is a G protein-coupled receptor highly expressed in the central nervous system and plays a crucial role in regulating neurotransmission. selleckchem.com Allosteric modulators of the A1R are considered potential therapeutic agents for conditions such as neuropathic pain and may offer neuroprotective benefits. selleckchem.comgoogleapis.com While research has explored various small molecules as A1R modulators, specific studies detailing the direct interaction and modulation activity of this compound on the adenosine A1 receptor are limited in publicly accessible scientific literature. General research indicates that alcohols can interact with such receptors, but specific binding affinities and functional data for this particular compound are not extensively documented.

Influence on Neurotransmitter Release (e.g., Glutamate) and Synaptic Activity

Exploration of Potential Neuroprotective Effects and Pain Perception Pathway Modulation

The modulation of pain perception is a complex process involving central and peripheral nervous system pathways. google.com Compounds that can modulate targets like the A1R or influence excitatory neurotransmission are often investigated for neuroprotective and analgesic potential. googleapis.com The potential for this compound to influence these pathways is inferred from the study of related compounds and mechanisms. For instance, some isomers of hexanol are explored for their neuroactive properties. selleckchem.com However, dedicated studies focusing on the neuroprotective effects or the specific impact of this compound on pain perception pathways have not been identified in the available scientific literature.

Enzymatic Interaction Studies

The interaction of small molecules with enzymes is fundamental to understanding their metabolic fate and toxicological profile.

Inhibition of Specific Enzymes in Metabolic Pathways

While the metabolism of alcohols is a well-understood process, specific inhibitory actions of this compound on particular enzymes within metabolic pathways are not extensively detailed in research literature. A patent regarding sulfoxide (B87167) and bis-sulfoxide compounds mentions this compound in the context of biosynthetic metabolic pathways but does not provide specific data on enzyme inhibition. Studies on the related compound 3,3-Dimethyl-1-butanol have shown it to be an inhibitor of trimethylamine (B31210) (TMA) lyase, an enzyme in the gut microbiota. selleckchem.com However, this specific action cannot be directly attributed to this compound without dedicated investigation.

Effects on Cellular Signaling Pathways (e.g., Inflammation)

Cellular signaling pathways, such as those governing inflammation, are common targets for therapeutic research. For example, the NF-κB and TGF-β1/Smad3 pathways are critical in inflammation. selleckchem.com Research on the structural isomer 3,3-Dimethyl-1-butanol has shown that it can negatively inhibit these specific signaling pathways. selleckchem.com This highlights the potential for dimethylated butanols to interact with inflammatory signaling cascades. Nevertheless, there is a lack of specific studies investigating and reporting the effects of this compound on these or other inflammatory pathways.

Toxicological Mechanisms

At elevated concentrations, this compound can exert cytotoxic effects. Studies on various cell lines have demonstrated that solvents can induce toxicity and inhibit cell proliferation. For example, solvents like DMSO, methanol, and ethanol (B145695) have shown significant toxicity on cell lines such as HepG2 (human liver cancer), MDA-MB-231 (human breast cancer), and MCF-7 (human breast cancer) at concentrations of 5% and 10%. biomedpress.org

While specific studies detailing the cytotoxicity of this compound on various cell lines are not abundant in the provided search results, related research offers insights. For instance, an immunotoxin incorporating a derivative of 3,3-dimethylbutan-1-ol was found to be highly cytotoxic to MUC1+ acute myeloid leukemia (AML) cell lines, including MV411 and MOLM14, leading to direct cell death. ashpublications.org Another study noted that certain tricyclic spiro-lactam compounds showed no apparent cytotoxicity on BALB/3T3 cells at concentrations up to 100 μM, indicating that cytotoxicity is highly compound-specific. nih.gov The cytotoxic potential of a chemical is often evaluated across a panel of cell lines to understand its general and specific toxic effects.

Table 1: Examples of Solvent Cytotoxicity on Various Cell Lines

| Solvent | Cell Line | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| DMSO | HepG2, MDA-MB-231, MCF-7 | 1.25% - 10% | Significant inhibition of proliferation | biomedpress.org |

| Ethanol | HepG2, MDA-MB-231, MCF-7 | 5% - 10% | Inhibition of cellular proliferation | biomedpress.org |

| Methanol | HepG2, MDA-MB-231, MCF-7 | 5% - 10% | Inhibition of cellular proliferation | biomedpress.org |

This compound is classified as a neurotoxin, and exposure can lead to acute solvent syndrome. haz-map.comnih.gov This syndrome is a form of acute toxic encephalopathy characterized by transient, reversible effects on the central nervous system. researchgate.net Symptoms can include dizziness, euphoria, disinhibition, nausea, and in severe cases, convulsions and coma. researchgate.net Many organic solvents can readily cross the blood-brain barrier and exert their effects on the central nervous system. researchgate.net

The neurotoxic properties of solvents are often related to their metabolites. For example, the neurotoxicity of n-hexane is primarily caused by its metabolite, 2,5-hexanedione, which can induce neuronal apoptosis. mdpi.com While the specific neurotoxic metabolites of this compound are not detailed, its classification as a neurotoxin implies that it or its metabolic products interact with the nervous system. haz-map.comnih.gov Experimental models are crucial for understanding the mechanisms of neurotoxicity. Such models have been used to demonstrate that exposure to certain solvents can lead to neurophysiological effects and, in some cases of chronic exposure, irreversible cerebellar atrophy. researchgate.netresearchgate.net

Table 2: Neurotoxic Effects Associated with Solvents

| Effect | Description | Associated Solvents (Examples) | Source |

|---|---|---|---|

| Acute Solvent Syndrome | Transient, reversible CNS effects such as dizziness and disinhibition. | This compound, 3,3-Dimethyl-1-butanol | haz-map.comnih.govnih.gov |

| Peripheral Neuropathy | Damage to peripheral nerves, primarily associated with specific metabolites. | n-Hexane (via 2,5-hexanedione) | researchgate.netmdpi.com |

| Cerebellar Disease | Damage to the cerebellum, potentially leading to atrophy with chronic exposure. | Toluene | researchgate.net |

Environmental Fate, Degradation Pathways, and Risk Assessment

Biodegradation Studies

Biodegradation is a key process in the environmental breakdown of organic compounds. For 2,2-dimethylbutan-1-ol, both aerobic and anaerobic pathways, driven by microbial activity, are critical to its dissipation.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. oecd.orgoecd.org The "ready biodegradability" tests (e.g., OECD 301 series) provide a stringent evaluation of a substance's potential for rapid and ultimate degradation in an aerobic environment. oecd.orgoecd.orgaropha.com For a chemical to pass these tests, it must achieve a certain percentage of degradation (e.g., 60% of theoretical CO2 evolution or 70% removal of dissolved organic carbon) within a 10-day window during the 28-day test period. oecd.orgmicrobe-investigations.com

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical and environmental fate properties of chemicals based on their molecular structure. d-nb.infonih.govnih.goveuropa.eu These models can provide estimates of biodegradability. For many organic chemicals, QSAR models have been developed to predict whether a substance is "readily biodegradable" or "not readily biodegradable". uci.edu Without specific experimental data, such models would be the primary tool for estimating the biodegradation potential of this compound for regulatory purposes. europa.eu

Anaerobic biodegradation is a crucial process in oxygen-depleted environments like sediments and some groundwater. smbb.mxnih.gov The anaerobic degradation of hydrocarbons like n-hexane has been shown to be initiated by the addition of fumarate, a reaction that activates the otherwise inert hydrocarbon. smbb.mxnih.gov While specific studies on the anaerobic degradation of this compound were not found, it is known that facultative anaerobic bacteria, such as Shewanella putrefaciens, can degrade a range of petroleum hydrocarbons under both aerobic and anaerobic conditions, often with differing efficiencies for various compound classes. frontiersin.org

Table 1: General OECD Guidelines for Ready Biodegradability Tests

| Test Guideline | Parameter Measured | Pass Level (within 10-day window of 28-day test) |

|---|---|---|

| OECD 301B | CO2 Evolution | ≥ 60% of theoretical CO2 |

| OECD 301D | Closed Bottle (O2 consumption) | ≥ 60% of theoretical O2 demand |

| OECD 301F | Manometric Respirometry (O2 consumption) | ≥ 60% of theoretical O2 demand |

| OECD 301A/E | DOC Die-Away | ≥ 70% removal of dissolved organic carbon |

This table presents a summary of common ready biodegradability tests and their pass criteria. Specific test results for this compound are not available in the provided search results.

The breakdown of alcohols and hydrocarbons in the environment is mediated by a diverse range of microorganisms, including bacteria and fungi. epa.gov These microbes possess enzymes that can initiate the degradation process. For primary alcohols, the initial step in aerobic degradation is typically the oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. vedantu.com These intermediates can then enter central metabolic pathways.

The structure of this compound, with its significant steric hindrance around the hydroxyl group due to the gem-dimethyl groups, may influence the rate of microbial attack compared to linear or less branched alcohols. nih.govacs.org However, studies on other branched alcohols have shown that they can still be effectively biodegraded. nih.gov

Environmental Transport and Distribution

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental compartments (air, water, soil, and biota).

This compound has a reported water solubility of 8 g/L and a vapor pressure of 2.78 mmHg at 25°C. wikipedia.orgnih.govmolbase.com Its moderate water solubility and vapor pressure suggest that it can partition between the atmosphere and water. The partitioning of alcohols between air, water, and other phases like plant cuticles has been studied for various C1 to C6 alkanols. oup.com

The fuel-water partition coefficient (Kfw) is a key parameter for assessing the environmental fate of fuel components. acs.org Studies on C4 to C6 aliphatic alcohols have shown that they tend to partition primarily into the organic (fuel) phase in fuel-water systems. acs.org

The distribution of this compound in the environment can be estimated using fugacity-based Mackay models, which use the chemical's physical-chemical properties to predict its partitioning into different environmental compartments. europa.eu Based on its properties, if released into the environment, this compound is expected to be distributed in both water and air, with some potential for volatilization from water and moist soil surfaces. Its mobility in soil will be influenced by its water solubility and its tendency to adsorb to soil organic matter.

Table 3: Physicochemical Properties Relevant to Environmental Transport of this compound

| Property | Value | Implication for Environmental Transport |

|---|---|---|

| Water Solubility | 8 g/L wikipedia.org | Moderate solubility allows for transport in aqueous systems. |

| Vapor Pressure | 2.78 mmHg at 25°C wikipedia.orgnih.govmolbase.com | Indicates potential for volatilization from water and soil surfaces. |

| Boiling Point | 136.5 °C wikipedia.orgmolbase.com | Contributes to its moderate volatility. |

Adsorption and Desorption Characteristics in Soil and Water

The water solubility for this compound is reported as 7.543 g/L at 25°C, and its LogP value is 1.41490. lookchem.com Generally, compounds with low to moderate LogP values and relatively high water solubility exhibit lower adsorption to soil and are more mobile. The sorption process is complex and can be influenced by soil properties like organic matter content, clay mineralogy, and pH. ecetoc.orginternational-agrophysics.org For organic compounds, partitioning between water and the organic matter in soil is a primary mechanism of sorption. ecetoc.org Given its properties, this compound is expected to have a low to moderate affinity for soil and sediment, suggesting a potential for leaching into groundwater.

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Source |

|---|---|---|

| Water Solubility | 7.543 g/L (at 25 °C) | lookchem.com |

| LogP (Octanol-Water Partition Coefficient) | 1.41490 | lookchem.com |

| Vapor Pressure | 2.78 mmHg | haz-map.comnih.gov |

Note: Discrepancies in reported vapor pressure values exist in the literature.

Adsorption and desorption are often two-stage processes: an initial rapid phase followed by a slower, gradual phase until equilibrium is reached. researchgate.net The rate and extent of these processes are critical for assessing the environmental risk of a chemical, as they control its concentration and persistence in the aqueous phase. ecetoc.org

Volatilization and Atmospheric Fate Modeling

Volatilization is a key process influencing the environmental distribution of this compound. A compound's tendency to volatilize from water is described by its Henry's Law constant, while its general volatility is indicated by its vapor pressure. There are conflicting reports for the vapor pressure of this compound, with values of 2.78 mmHg haz-map.comnih.gov and 0.00814 mmHg at 25°C lookchem.com being cited. The higher value suggests a greater tendency to volatilize into the atmosphere.

Once in the atmosphere, organic compounds are subject to degradation, primarily through reactions with photochemically-produced hydroxyl radicals (•OH). nih.govuwa.edu.au For the related compound 2,2-dimethylbutane (B166423), the atmospheric half-life for this reaction is estimated to be 7 days. nih.gov It is expected that this compound will also be degraded in the atmosphere via this pathway. Atmospheric fate models, such as the Master Chemical Mechanism (MCM), are used to simulate the complex chemical transformations of volatile organic compounds (VOCs) and predict the formation of secondary pollutants like ozone and other oxidants. uwa.edu.au

Ecotoxicological Considerations and Risk Mitigation Strategies

Understanding the persistence and potential for harm of this compound is essential for developing strategies to mitigate environmental risk.

Evaluation of Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to degradation processes, including biodegradation and abiotic degradation (e.g., photolysis, hydrolysis). Information on the biodegradation of this compound is limited, but data on its structural isomer, 2,2-dimethylbutane, can provide some insight. Studies have shown that 2,2-dimethylbutane is relatively resistant to biodegradation, suggesting that its degradation may occur via co-metabolism. nih.gov In one study, the aerobic biodegradation half-life for 2,2-dimethylbutane in water from a domestic sewage treatment plant was calculated as 26.5 days. nih.gov

For highly branched alkanes like 2,2-dimethylbutane, volatilization from soil is generally considered a more rapid process than chemical or biochemical degradation. While this compound contains a hydroxyl group which may increase its susceptibility to microbial attack compared to the alkane, its branched structure could still hinder rapid biodegradation. A safety data sheet for a mixture containing the compound states it is harmful to aquatic life with long-lasting effects, implying a degree of persistence and ecotoxicity. lgcstandards.com

Strategies for Waste Disposal and Regulatory Compliance

Proper management and disposal of chemical waste are critical to prevent environmental contamination. bu.edu this compound is classified as a flammable liquid and a skin and eye irritant. nih.govechemi.comeuropa.eu Therefore, its waste must be managed as hazardous waste in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. danielshealth.com

Key strategies for waste disposal and regulatory compliance include:

Container Management : Waste should be collected in chemically compatible, leak-proof containers that are kept securely closed when not in use. danielshealth.comuchicago.edu Containers must be properly labeled with the words "Hazardous Waste" and a clear identification of the contents. bu.edu

Segregation : Incompatible wastes must be segregated to prevent dangerous reactions. uchicago.edu

Waste Minimization : Practices should be adopted to reduce the volume of waste generated. This includes purchasing only the amount of chemical needed for a short period (e.g., three to six months) and using non-hazardous materials where possible. uchicago.edu

Spill Management : Spills should be absorbed with inert materials like vermiculite (B1170534) or sand, and the resulting contaminated material must be disposed of as hazardous waste. scbt.com

Regulatory Compliance : All personnel handling the chemical must receive proper training on hazardous waste management procedures. bu.edudanielshealth.com It is essential to adhere to regulatory requirements, which include prohibitions on sewer or regular trash disposal, documentation of waste generation, and adherence to storage time limits. danielshealth.com

By implementing these strategies, laboratories and industrial facilities can ensure the safe handling and disposal of this compound, thereby protecting human health and the environment. bu.edudanielshealth.com

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The neohexanol backbone is a valuable structural motif for creating more complex molecules with tailored properties. cymitquimica.com Its applications range from the synthesis of fluorinated compounds to its use as a scaffold for chiral auxiliaries.

A key application of 2,2-dimethylbutan-1-ol is its use as a precursor for the synthesis of fluorinated analogues, such as 4,4-difluoro-2,2-dimethylbutan-1-ol (B1435150). The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including stability and lipophilicity, making such compounds valuable in medicinal chemistry and materials science.

The synthesis of 4,4-difluoro-2,2-dimethylbutan-1-ol begins with this compound as the primary starting material. The critical step is the replacement of hydrogen atoms with fluorine, a transformation that requires careful selection of the fluorinating agent to ensure efficiency and control. A variety of reagents can be employed for this purpose, with the choice depending on the desired scale and specific reaction conditions. Optimization involves adjusting parameters such as temperature and solvent polarity to maximize the yield of the desired product while minimizing the formation of side products.

Table 1: Common Fluorinating Agents in the Synthesis of Fluorinated Analogues

| Fluorinating Agent | Description | Typical Application Context |

|---|---|---|

| Diethylaminosulfur Trifluoride (DAST) | A widely used reagent for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. | Often used in laboratory-scale synthesis for its relatively mild reaction conditions. |

| Hydrogen Fluoride (B91410) (HF) | A highly reactive and corrosive gas or liquid used in industrial fluorination processes. | Applicable for large-scale production but requires specialized equipment due to its hazardous nature. |

| Sodium 2-chloro-2,2-difluoroacetate | A reagent that can serve as a source of difluorocarbene for certain fluorination reactions. | Used in specific methodologies to introduce difluoro groups onto a molecule. |

The synthesis of 4,4-difluoro-2,2-dimethylbutan-1-ol demonstrates high regioselectivity, as the fluorination specifically targets the C4 position of the butane (B89635) backbone. This controlled placement of the fluorine atoms is crucial for the final properties of the molecule. The reaction conditions are carefully managed to direct the fluorination to the desired carbon and prevent reactions at other positions, such as the hydroxyl group. Because the starting material, this compound, is achiral and the target C4 carbon does not become a stereocenter upon difluorination, stereocontrol at this position is not a consideration in this specific synthetic pathway.

While this compound is an achiral molecule, its structural framework is utilized in the field of asymmetric synthesis. cymitquimica.com It serves as a foundational building block for the creation of chiral auxiliaries and more complex chiral molecules. For instance, derivatives such as (2S)-2-Amino-3,3-dimethylbutan-1-ol are valuable chiral building blocks. cymitquimica.com These chiral derivatives are employed as starting materials or intermediates in the synthesis of enantiomerically pure compounds for specialized applications, including the development of pharmaceuticals, agrochemicals, and fragrances. smolecule.com The sterically demanding neopentyl group adjacent to the functionalized carbon can influence the stereochemical outcome of reactions, making it a useful feature in asymmetric synthesis design. pitt.edu

Synthesis of Fluorinated Analogues: 4,4-Difluoro-2,2-dimethylbutan-1-ol

Application as a "Safety-Catch" Protecting Group for Sulfonic Acids

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. wiley-vch.de A sophisticated strategy involves the use of "safety-catch" protecting groups, which are stable under various reaction conditions but can be activated for removal by a specific chemical trigger. A derivative of this compound has been ingeniously developed to function as such a protecting group for sulfonic acids, which are notoriously difficult to handle due to their high polarity and reactivity. researchgate.netrsc.orgnih.gov

A novel strategy for the protection of sulfonic acids has been successfully applied to the synthesis of derivatives of taurine (B1682933) (2-aminoethanesulfonic acid). researchgate.netrsc.org This method utilizes a protecting group based on the structure of this compound.

Mechanism of Protection: The process begins with a modified form of the alcohol, specifically 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutan-1-ol. researchgate.netrsc.org This precursor is prepared by reducing 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol (B1353512), followed by selective silylation of one hydroxyl group. researchgate.netrsc.org

Esterification: The protecting group is attached to the sulfonic acid via an ester linkage. The protected alcohol reacts with 2-chloroethanesulfonyl chloride, which directly yields 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutyl ethenesulfonate (B8298466). researchgate.netrsc.org

Michael Addition: This ethenesulfonate acts as a Michael acceptor. It readily reacts with secondary amines to form the fully protected taurine derivatives. researchgate.netrsc.org The resulting sulfonate ester is stable under various conditions, allowing for further synthetic manipulations of the molecule.

Mechanism of Deprotection (The "Safety-Catch" Release): The removal of the protecting group is a two-step process initiated by a single reagent, showcasing the elegance of the safety-catch design. researchgate.netrsc.org

Triggering the Catch: The deprotection is initiated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion selectively cleaves the robust tert-butyldiphenylsilyl (TBDPS) ether bond at the end of the protecting group. researchgate.netrsc.org This initial cleavage is the "safety-catch" trigger, converting the stable, protected molecule into a reactive intermediate.

Intramolecular Cyclization and Release: The cleavage of the silyl (B83357) ether unmasks a primary alkoxide. This intermediate immediately undergoes a rapid intramolecular cyclization reaction, forming the stable, five-membered ring structure of 2,2-dimethyltetrahydrofuran. This cyclization event concurrently cleaves the sulfonate ester bond, liberating the free sulfonic acid (taurine derivative) as a sulfonate salt. researchgate.netrsc.org

The final sulfonic acid can then be purified from the reaction mixture using techniques like ion exchange chromatography. researchgate.netrsc.org This methodology provides a robust and generally applicable route for the protection and purification of sulfonic acids. researchgate.net

Table 2: Protection and Deprotection Scheme for Taurine Derivatives

| Step | Key Reagents | Transformation |

|---|---|---|

| Protection | 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutan-1-ol, 2-chloroethanesulfonyl chloride, secondary amine | Formation of a stable sulfonate ester. researchgate.netrsc.org |

| Deprotection | Tetrabutylammonium Fluoride (TBAF) | Cleavage of silyl ether triggers cyclization and releases the free sulfonic acid. researchgate.netrsc.org |

Role as a Solvent in Chemical Reactions and Processes

This compound is recognized for its role as a solvent in a variety of chemical reactions and processes. wikipedia.orgmolbase.comchemicalbook.com Its molecular structure, which combines a polar hydroxyl (-OH) group with a nonpolar, branched alkyl chain, gives it unique physical and chemical properties suitable for dissolving a wide array of organic compounds. cymitquimica.com

The branched nature of its carbon skeleton contributes to a lower melting point and a viscosity that is relatively high compared to its straight-chain isomers, while the hydroxyl group allows for hydrogen bonding. cymitquimica.com These characteristics make it a useful medium for reactions where specific solubility or temperature ranges are required. It is generally soluble in other organic solvents like ethanol (B145695) and diethyl ether, while having limited solubility in water. wikipedia.orgcymitquimica.com Its main application as a solvent is noted across various chemical industries. wikipedia.org

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Neohexanol, tert-Amylcarbinol |

| CAS Number | 1185-33-7 |

| Molecular Formula | C₆H₁₄O |

| Molar Mass | 102.174 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 136.5 °C (277.7 °F; 409.6 K) |

| Density | 0.8283 g/cm³ at 20 °C |

| Solubility in Water | 8 g/L |

This table contains physical and chemical property data for this compound. wikipedia.org

Industrial Applications

In industrial settings, this compound serves as a versatile building block and intermediate in the synthesis of more complex molecules, including active ingredients for the pharmaceutical and agrochemical sectors. cymitquimica.com Its neopentyl structure can be incorporated into final products to enhance properties such as thermal stability or to influence biological activity through steric effects.

The compound undergoes typical alcohol reactions, such as oxidation to form 2,2-dimethylbutanal (B1614802) or 2,2-dimethylbutanoic acid, and esterification with carboxylic acids, to produce a variety of chemical derivatives. These derivatives can be key components in the multi-step synthesis of specialty chemicals, including pharmaceuticals. smolecule.com While specific commercial products derived from this compound are often proprietary, its role as a precursor is well-established in the chemical industry. cymitquimica.com

Based on the performed search, no information was found regarding the specific use of this compound as a collector in mineral flotation processes.

Emerging Research Areas and Future Directions

Development of Novel and Green Synthetic Routes

While traditional synthesis methods like the Grignard reaction and catalytic hydrogenation are well-established, current research is focused on developing more efficient, sustainable, and novel synthetic pathways.

One innovative approach involves the "safety-catch" principle for protecting sulfonic acids, where 2,2-dimethylbutane-1,4-diol (B1353512) is produced from the reduction of 2,2-dimethylsuccinic acid. researchgate.netnih.gov This diol is then selectively silylated to yield 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutan-1-ol, a key intermediate for synthesizing taurine (B1682933) derivatives. researchgate.netnih.gov This multi-step synthesis highlights a sophisticated strategy for creating complex molecules from 2,2-dimethylbutan-1-ol precursors.

The drive for sustainability has also led to the exploration of "green" chemistry principles. Research into catalytic hydrogenation, for instance, now emphasizes atom economy, the use of environmentally benign solvents, and energy-efficient processes to minimize environmental impact. smolecule.com Flow chemistry applications using microreactor systems are being investigated to reduce reaction times for syntheses involving this compound, representing a significant step towards process intensification and efficiency.

| Methodology | Description | Key Research Focus | Reference |

|---|---|---|---|

| Grignard Reaction | Reaction of a tertiary alkyl halide with magnesium, followed by quenching with formaldehyde (B43269). | Optimization of reaction parameters and use in flow chemistry systems. | |

| Catalytic Hydrogenation | Reduction of the corresponding aldehyde (2,2-dimethylbutanal) using metal catalysts (e.g., Palladium on carbon). | Improving atom economy, energy efficiency, and use of green solvents. | smolecule.com |

| "Safety-Catch" Strategy | Multi-step synthesis starting from 2,2-dimethylsuccinic acid to produce functionalized derivatives. | Development of novel protective group strategies for complex molecule synthesis. | researchgate.netnih.gov |

| Enzymatic Synthesis | Use of biocatalysts for the synthesis process. | Exploring highly selective and environmentally friendly production routes. |

Exploration of New Biological Targets and Expanded Therapeutic Applications

The biological activity of this compound and its derivatives is a burgeoning field of study, particularly in neuropharmacology and medicinal chemistry. Research indicates that the parent compound may interact with various biological targets, including enzymes and receptors, to modulate their function.

A significant finding is the compound's interaction with the adenosine (B11128) A1 receptor. This interaction can lead to a reduction in the release of glutamate (B1630785), the primary excitatory neurotransmitter in the brain. By modulating excitatory neurotransmission, this compound could offer potential neuroprotective effects, a promising avenue for future therapeutic development.

Furthermore, the synthesis of fluorinated derivatives, such as 4,4-Difluoro-2,2-dimethylbutan-1-ol (B1435150), is being explored. The introduction of fluorine atoms can enhance metabolic stability and binding affinity to biological targets, making these derivatives valuable intermediates in drug discovery programs. The use of this compound derivatives in creating novel ligands for receptors like the cholecystokinin-2 receptor further illustrates the expanding therapeutic potential. researchgate.net

| Compound/Derivative | Biological Target/Mechanism | Potential Therapeutic Application | Reference |

|---|---|---|---|

| This compound | Modulation of the adenosine A1 receptor; reduction in glutamate release. | Neuroprotection. | |

| 4,4-Difluoro-2,2-dimethylbutan-1-ol | Enhanced stability and lipophilicity for better interaction with biological targets. | Intermediate for drug development. | |

| 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutan-1-ol | Precursor for the synthesis of taurine derivatives. | Development of novel therapeutic agents based on taurine scaffolds. | researchgate.netnih.gov |

Advanced Material Science Applications (e.g., Polymers, Coatings)

In material science, the unique physicochemical properties of this compound are being harnessed for novel applications. Its esters are incorporated into polymers to enhance their properties. a2bchem.com Derivatives of the compound are also being investigated as building blocks for new polymers and coatings. ontosight.ai

A particularly fascinating area of research is the complex solid-state polymorphism of neohexanol. researchgate.net Studies using adiabatic calorimetry and dielectric spectroscopy have revealed that it can exist in three orientationally disordered crystalline (ODIC) phases, also known as plastic crystals, in addition to an isotropic liquid and an ordered crystalline phase. bibliotekanauki.pl This rich phase behavior is attributed to the molecule's structure and is a subject of ongoing investigation. Understanding and controlling these phase transitions could lead to the development of advanced materials with tunable physical properties for applications in areas like phase-change materials for thermal energy storage or as solid-state solvents.

Integrated Computational and Experimental Methodologies for Predictive Research